molecular formula C9H6ClNO B1406334 1H-Indole-7-carbonyl chloride CAS No. 1378812-43-1

1H-Indole-7-carbonyl chloride

Cat. No.: B1406334
CAS No.: 1378812-43-1
M. Wt: 179.6 g/mol
InChI Key: ZFKVWTXXFZGHBR-UHFFFAOYSA-N
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Description

This compound is primarily utilized in organic synthesis as an acylating agent for introducing indole-7-carbonyl moieties into target molecules. While direct physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, its reactivity and applications can be inferred from structurally related indole derivatives, such as 1H-indole-7-carbonitrile and 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

Properties

CAS No.

1378812-43-1

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

IUPAC Name

1H-indole-7-carbonyl chloride

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H

InChI Key

ZFKVWTXXFZGHBR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)Cl)NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)NC=C2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, or thioesters, respectively. These reactions typically proceed under mild conditions due to the high electrophilicity of the carbonyl chloride.

Reaction with Amines

1H-Indole-7-carbonyl chloride reacts with primary or secondary amines to yield carboxamides. For example:

  • Example : Reaction with 3-dimethylaminopropylamine in dimethylformamide (DMF) at 0°C produces N-[3-(dimethylamino)propyl]-1H-indole-7-carboxamide (35% yield after salt formation) .

  • Conditions : Room temperature, no catalyst required.

Reaction TypeReagents/ConditionsProductYieldReference
AmidationAmines, DMF, 0°C → RTCarboxamide35–58%

Reaction with Alcohols

Alcohols such as methanol or ethanol react with the acyl chloride to form esters:

  • Example : Methanol in tetrahydrofuran (THF) with triethylamine yields methyl 1H-indole-7-carboxylate .

  • Conditions : Base (e.g., Et₃N), anhydrous solvent.

Reduction Reactions

The carbonyl chloride group can be reduced to a hydroxymethyl group using strong reducing agents:

LiAlH₄ Reduction

  • Product : 1H-Indole-7-methanol.

  • Conditions : LiAlH₄ in THF at reflux (2 hours), quenching with aqueous NaOH/HCl .

  • Yield : Up to 98% (analogous indole-7-carboxylate reduction) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, primarily at the 3-position, even with the electron-withdrawing carbonyl chloride at position 7:

Nitration

  • Product : 5-Nitro-1H-indole-7-carbonyl chloride.

  • Conditions : HNO₃/H₂SO₄ at low temperatures (0–5°C).

Sulfonation

  • Product : 5-Sulfo-1H-indole-7-carbonyl chloride.

  • Conditions : SO₃ in H₂SO₄.

Metal-Catalyzed Cross-Coupling

The acyl chloride participates in palladium- or rhodium-catalyzed reactions:

Carbonylation

  • Example : Rhodium-catalyzed alkoxycarbonylation with anhydrides forms 7-carbonylated indolines .

  • Conditions : [RhCl(CO)₂]₂ catalyst, acetonitrile solvent, 100°C .

Reaction TypeCatalystSubstrateProductYieldReference
CarbonylationRh(I)Indolines7-Ketones60–85%

Oxidative Reactions

The indole ring is susceptible to oxidation, though the carbonyl chloride may limit reactivity:

Oxidation to Oxindole

  • Product : 7-Carboxyoxindole.

  • Conditions : KMnO₄ in acidic medium (limited experimental data).

Cyclization and Heterocycle Formation

The acyl chloride facilitates cyclization with nucleophiles:

Formation of Indolocarbazoles

  • Example : Reaction with hydrazines yields pyrazole-fused indoles .

  • Conditions : Piperidine catalyst, ethanol reflux .

Key Challenges and Selectivity Considerations

  • Regioselectivity : The 7-carbonyl chloride electronically deactivates the indole ring, directing electrophiles to the 3-position.

  • Steric Effects : Bulky substituents at position 2 enhance C7 reactivity in cross-couplings .

  • Decarbonylation : High temperatures (>130°C) may lead to decarbonylation during acylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Indole Carbonyl Derivatives

The following table summarizes key differences between 1H-indole-7-carbonyl chloride and structurally related indole compounds:

Compound Name Substituent Position(s) Functional Group Key Properties/Applications Reference
This compound 7-position -COCl High reactivity in acylation reactions; used in peptide coupling and pharmaceutical synthesis Inferred
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2,3,7-positions -COOH, -Cl, -CH3 Intermediate for agrochemicals; mp not specified; handled with strict safety protocols
Indole-5-carboxylic acid 5-position -COOH mp 208–210°C; used in dye synthesis and as a building block for heterocycles
Indole-6-carboxylic acid 6-position -COOH mp 256–259°C; higher thermal stability than 5-isomer; applied in coordination chemistry
1H-Indole-7-carbonitrile 7-position -CN mp 102–103°C; synthesized via palladium-catalyzed cyanation of 7-chloroindole
Indole-3-carboxaldehyde 3-position -CHO mp 193–198°C; precursor for Schiff base ligands and bioactive molecules

Q & A

Q. What are the recommended safety protocols for handling 1H-Indole-7-carbonyl chloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
  • Personal protective equipment (PPE): Wear chemical-resistant gloves (inspected for integrity), safety goggles, face shields, and lab coats to avoid skin/eye contact .
  • Engineering controls: Use fume hoods to minimize inhalation risks and ensure proper ventilation .
  • Contamination avoidance: Employ filtered pipette tips and dedicated tools to prevent cross-contamination during synthesis or analysis .
  • Waste disposal: Segregate chemical waste and use certified disposal services to mitigate environmental hazards .
    Note: Physical/chemical property data (e.g., melting point, vapor pressure) for this compound are currently unreported, necessitating caution during handling .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions to consider?

  • Methodological Answer : While direct synthesis protocols are not detailed in the evidence, general approaches for acyl chlorides involve:
  • Reagent selection : Use thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF to convert indole-7-carboxylic acid to the acyl chloride derivative.
  • Reaction conditions : Conduct reactions under anhydrous conditions at 0–25°C, monitored via TLC or NMR for completion .
  • Purification : Isolate the product via vacuum distillation or column chromatography. Document procedures thoroughly to ensure reproducibility, per Beilstein Journal guidelines .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify indole ring protons (δ 6.5–8.5 ppm) and carbonyl chloride (C=O) signals near δ 160–170 ppm. Compare with analogous indole derivatives .
  • IR spectroscopy : Confirm the C=O stretch (~1750–1800 cm⁻¹) and absence of -OH bands from precursor acids .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound using modern refinement software?

  • Methodological Answer :
  • Software tools : Use SHELXL for structure refinement, leveraging its robust handling of high-resolution or twinned data. Implement disorder modeling and anisotropic displacement parameters to improve accuracy .
  • Validation : Cross-check results with PLATON or CCDC databases to identify outliers. Address discrepancies by re-examining data collection parameters (e.g., temperature, radiation source) .
  • Collaboration : Share crystallographic files (CIFs) with peer labs for independent validation, ensuring adherence to IUCr standards .

Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to predict electrophilic reactivity at the carbonyl carbon. Compare activation energies for nucleophilic acyl substitutions .
  • MD simulations : Study solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics. Parameterize force fields using experimental solubility data (if available) .
  • Machine learning : Train models on existing indole derivative reaction databases to predict regioselectivity in cross-coupling reactions .

Q. What strategies should be employed to design experiments investigating the stability of this compound under varying environmental conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/vis) to simulate degradation pathways. Monitor via HPLC for decomposition products .
  • Kinetic analysis : Fit degradation data to Arrhenius or Q10 models to extrapolate shelf-life under storage conditions .
  • Hazard assessment : Test for hazardous byproducts (e.g., HCl release) using gas detection tubes or pH monitoring .

Data Gaps and Research Challenges

  • Physical properties : No empirical data on melting point, solubility, or vapor pressure are reported, necessitating experimental characterization .
  • Toxicological profile : Acute toxicity and mutagenicity data remain unverified; in vitro assays (e.g., Ames test) are recommended for risk assessment .

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